molecular formula C18H25ClN6O2S B2574115 5-chloro-N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2-methylbenzenesulfonamide CAS No. 2034210-01-8

5-chloro-N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2-methylbenzenesulfonamide

Cat. No. B2574115
CAS RN: 2034210-01-8
M. Wt: 424.95
InChI Key: WOZMBIQVNNGFSY-UHFFFAOYSA-N
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Description

5-chloro-N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C18H25ClN6O2S and its molecular weight is 424.95. The purity is usually 95%.
BenchChem offers high-quality 5-chloro-N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2-methylbenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-chloro-N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2-methylbenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Corrosion Inhibition

Piperidine derivatives, closely related to the chemical , have been studied for their corrosion inhibition properties. Research has shown that these derivatives can effectively inhibit the corrosion of iron. Quantum chemical calculations and molecular dynamics simulations have been used to investigate the adsorption behaviors and binding energies of these compounds on iron surfaces, with findings suggesting their potential application in corrosion prevention (Kaya et al., 2016).

Carbonic Anhydrase Inhibition

Studies have shown that benzenesulfonamides incorporating 1,3,5-triazine moieties, similar to the compound , can act as inhibitors for various human carbonic anhydrase isoforms. These include the cytosolic isoforms hCA I and II, and the transmembrane tumor-associated isoforms hCA IX and XII. This property suggests potential applications in medicinal chemistry, particularly in developing anticancer agents (Lolak et al., 2019).

Antioxidant and Enzyme Inhibition

Compounds with structural similarities to the chemical have been studied for their antioxidant properties and inhibitory effects on enzymes like acetylcholinesterase and butyrylcholinesterase. These enzymes are associated with neurodegenerative diseases such as Alzheimer's and Parkinson's. The research suggests potential applications of these compounds in the treatment of these diseases (Lolak et al., 2020).

Antimicrobial Activity

Some novel compounds, structurally similar to the queried chemical, have demonstrated significant antimicrobial activity against various strains of microbes. This suggests a potential application in developing new antimicrobial agents (Desai et al., 2016).

Vasodilation

Research involving diaminopyrimidine and triazine derivatives indicates that these compounds, when converted into heterocyclic O-sulfates, can act as hypotensives, potentially through direct vasodilation. This property points to potential applications in cardiovascular therapeutics (Mccall et al., 1983).

properties

IUPAC Name

5-chloro-N-[[4-(dimethylamino)-6-piperidin-1-yl-1,3,5-triazin-2-yl]methyl]-2-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25ClN6O2S/c1-13-7-8-14(19)11-15(13)28(26,27)20-12-16-21-17(24(2)3)23-18(22-16)25-9-5-4-6-10-25/h7-8,11,20H,4-6,9-10,12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOZMBIQVNNGFSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)S(=O)(=O)NCC2=NC(=NC(=N2)N(C)C)N3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25ClN6O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2-methylbenzenesulfonamide

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